5-Bromo-N-isobutylthiophene-3-carboxamide
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Overview
Description
5-Bromo-N-isobutylthiophene-3-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene but with a sulfur atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a bromine atom and an isobutyl group attached to the thiophene ring, as well as a carboxamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-isobutylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core One common approach is the halogenation of thiophene to introduce the bromine atom at the 5-position This can be achieved using bromine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3)
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. The choice of solvents, temperature, and reaction time are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-isobutylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 5-bromo-N-isobutylthiophene-3-carboxylic acid.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with different functional groups.
Substitution: The bromine atom at the 5-position can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or Grignard reagents can be employed for substitution reactions.
Major Products Formed:
Oxidation: 5-bromo-N-isobutylthiophene-3-carboxylic acid
Reduction: Reduced derivatives with different functional groups
Substitution: Alkyl or aryl substituted thiophenes
Scientific Research Applications
5-Bromo-N-isobutylthiophene-3-carboxamide has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-Bromo-N-isobutylthiophene-3-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-bromothiophene
3-bromothiophene
2-isobutylthiophene
3-isobutylthiophene
Properties
IUPAC Name |
5-bromo-N-(2-methylpropyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c1-6(2)4-11-9(12)7-3-8(10)13-5-7/h3,5-6H,4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILVIYHUMALZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CSC(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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